

A Comparative Meta-analysis of Lilial's Reproductive Toxicity

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Compound of Interest

Compound Name: *Lilial*

Cat. No.: *B1675391*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of reproductive toxicity studies on Butylphenyl methylpropional, commonly known as **Lilial**. It aims to offer an objective comparison with available alternatives, supported by experimental data, to inform research and development in the cosmetic and pharmaceutical industries.

Executive Summary

Lilial has been classified as a substance toxic for reproduction (Repr. 1B) by the European Chemicals Agency (ECHA), leading to its prohibition in cosmetic products in the European Union since March 2022.[1][2][3] Animal studies have consistently demonstrated its adverse effects on the male reproductive system. The primary mechanism of toxicity appears to be direct testicular damage rather than a primary endocrine-disrupting effect.[4] This guide synthesizes the available quantitative toxicity data, details the experimental methodologies used in key studies, and provides a comparative look at potential alternatives.

Quantitative Toxicity Data

The following tables summarize the available No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) data for **Lilial** and its alternatives.

Table 1: Reproductive and Developmental Toxicity Data for **Lilial** (Butylphenyl methylpropional)

Study Type	Species	Route of Administration	NOAEL	LOAEL	Key Effects Observed at LOAEL
One-Generation Reproduction Toxicity (OECD 443)	Rat	Oral (gavage)	25 mg/kg bw/day (male reproductive organs)	50 mg/kg bw/day	Testicular atrophy, decreased sperm count and motility
Developmental Toxicity	Rat	Oral	3 mg/kg bw/day	10 mg/kg bw/day	Reduced pup body weights
Repeated Dose 90-day	Rat	Oral	25 mg/kg bw/day	-	Effects on male reproductive organs
Acute Toxicity	Rat	Oral (single dose)	-	50 mg/kg bw	Testicular atrophy in 2 out of 5 animals

Data sourced from SCCS opinions and related toxicological studies.

Table 2: Comparative Reproductive Toxicity Data for **Lilial** Alternatives

Substance	CAS Number	Study Type	Species	Route of Administration	NOAEL	Key Findings
Hydroxycitronellal	107-75-5	Combined Repeated Dose & Repro/Dev Toxicity Screening (OECD 422)	Rat	Drinking Water	297 mg/kg/day	No adverse effects on fertility or development observed up to the highest dose tested. [5]
Florol® (2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol)	63500-71-0	Reproductive / Developmental Toxicity Screening Test	Rat	Oral (gavage)	1000 mg/kg/day	No treatment-related adverse effects on parental generation or F1 pups.
Mugal	Proprietary	No publicly available reproductive toxicity data found.	-	-	-	-

Experimental Protocols

The following sections detail the methodologies for key types of experiments cited in the assessment of **Lilial**'s reproductive toxicity.

In Vivo Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

This study design is crucial for assessing the effects of a substance on all phases of the reproductive cycle.

- **Animal Model:** Wistar rats are typically used, with a sufficient number of animals per group to achieve at least 20 pregnant females at term.
- **Dosage:** At least three dose levels and a control group are used. The test substance is often administered orally via gavage, in the diet, or in drinking water.
- **Exposure Period:** For the parent (F0) generation, exposure begins before mating and continues through gestation and lactation. The first-generation (F1) offspring are exposed from weaning through their own mating and the weaning of the second-generation (F2) litters.
- **Endpoints Evaluated:**
 - **Parental Animals:** Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating and fertility indices, gestation length, and organ weights. Histopathology of reproductive organs is also performed.
 - **Offspring:** Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., eye and ear opening, balano-preputial separation, vaginal opening).

In Vitro Assays for Endocrine Disruption Potential

These assays are used to screen for potential hormonal activities of a substance.

- **Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays:**
 - **Cell Lines:** Human cell lines, such as HeLa9903 (for estrogenicity) and MDA-kb2 (for androgenicity), are commonly used. These cells are stably transfected with the respective hormone receptor and a reporter gene (e.g., luciferase).
 - **Procedure:** Cells are exposed to a range of concentrations of the test substance. If the substance binds to and activates the receptor, it will drive the expression of the luciferase gene.

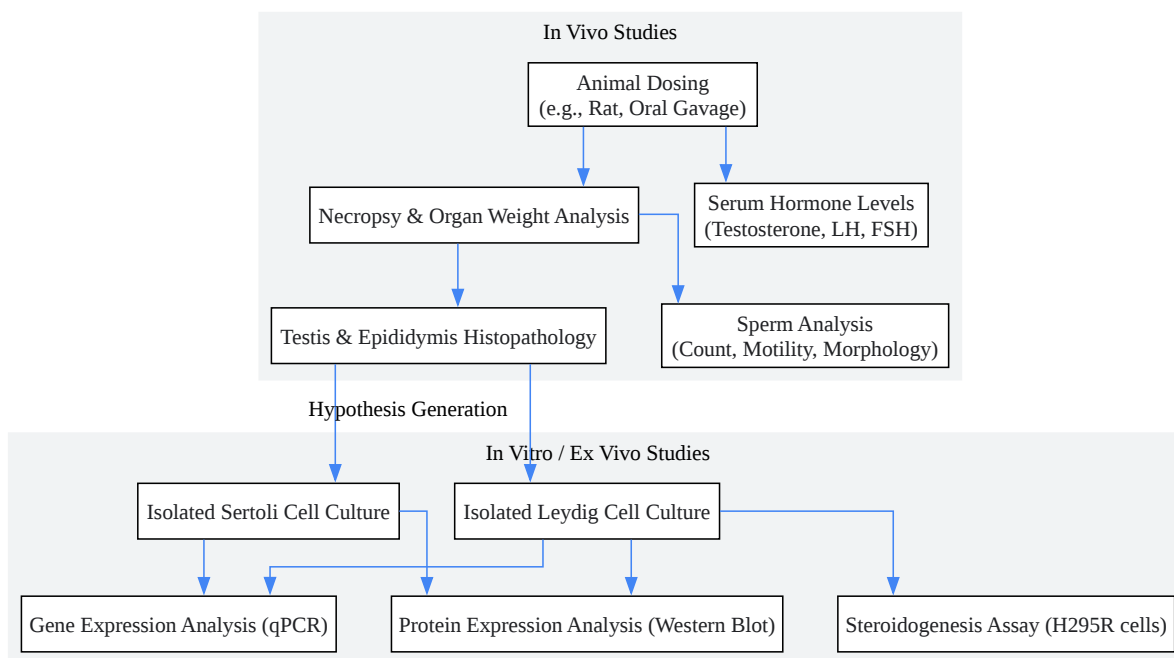
- Data Analysis: The luminescence produced is measured and compared to that of a vehicle control and a positive control (e.g., 17β -estradiol for ER, dihydrotestosterone for AR).
- CHO/HPRT Mutation Assay:
 - Purpose: To assess the potential for gene mutations.
 - Cell Line: Chinese Hamster Ovary (CHO) cells.
 - Procedure: Cells are treated with the test substance, with and without metabolic activation (using a rat liver S9 fraction). The assay measures mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.
 - Endpoint: The frequency of mutant colonies is determined.

Mechanism of Toxicity and Signaling Pathways

The reproductive toxicity of **Lilial** is primarily attributed to its direct effects on the testes. Evidence suggests that it impacts both Sertoli and Leydig cells, which are crucial for spermatogenesis and steroidogenesis, respectively.

Experimental Workflow for Investigating Testicular Toxicity

The following diagram illustrates a typical workflow for investigating the testicular toxicity of a compound like **Lilial**.

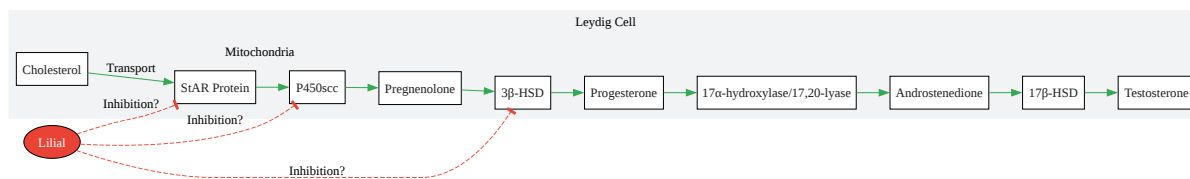


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Caption: Workflow for assessing testicular toxicity.

Postulated Mechanism of Lilial-Induced Testicular Toxicity

Lilial exposure in animal models has been shown to reduce testosterone levels. This suggests an interference with the steroidogenesis pathway within the Leydig cells of the testes. The following diagram illustrates the key steps in testosterone synthesis and potential points of disruption.



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Caption: Potential disruption of steroidogenesis by **Lilial**.

Conclusion

The available data strongly support the classification of **Lilial** as a reproductive toxicant, with in vivo studies consistently demonstrating adverse effects on the male reproductive system at relatively low oral doses. While some in vitro assays for endocrine disruption have yielded negative or weak results, the overall weight of evidence from animal studies indicates a clear hazard.

For professionals in research and development, the data necessitate the substitution of **Lilial** in product formulations. Alternatives such as Hydroxycitronellal and Florol® present significantly better toxicological profiles with much higher NOAELs for reproductive effects. However, a complete safety assessment, including potential skin sensitization and other toxicological endpoints, is essential when considering any alternative. Further research into the precise molecular mechanisms of **Lilial**'s testicular toxicity could provide valuable insights for the safety assessment of other fragrance ingredients.

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